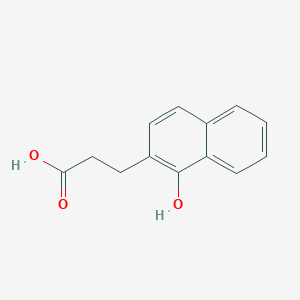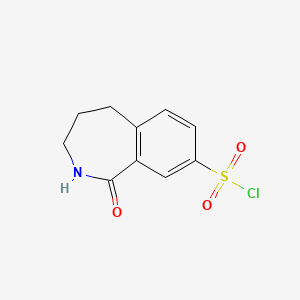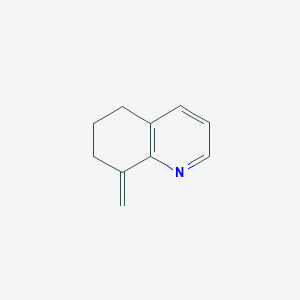
8-Methylidene-5,6,7,8-tetrahydroquinoline
Vue d'ensemble
Description
8-Methylidene-5,6,7,8-tetrahydroquinoline is an organic compound with the molecular formula C10H11N. It belongs to the class of tetrahydroquinolines, which are partially hydrogenated derivatives of quinoline. This compound is characterized by the presence of a methylidene group at the 8th position of the tetrahydroquinoline ring system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylidene-5,6,7,8-tetrahydroquinoline typically involves the hydrogenation of quinoline derivatives. One common method is the electrocatalytic hydrogenation using a fluorine-modified cobalt catalyst. This process uses water as the hydrogen source and operates under ambient conditions, achieving high selectivity and yield . Another method involves the use of transition metal catalysts such as cobalt-molybdenum-sulfide at elevated temperatures and pressures .
Industrial Production Methods: Industrial production of this compound often employs large-scale hydrogenation reactors with efficient catalysts to ensure high yield and purity. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Methylidene-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: It can be further reduced to form fully hydrogenated quinoline derivatives.
Substitution: The methylidene group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of metal catalysts such as palladium or platinum.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles under appropriate conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Fully hydrogenated quinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
8-Methylidene-5,6,7,8-tetrahydroquinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antiproliferative activity against human tumor cell lines.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 8-Methylidene-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. In biological systems, it has been shown to affect cell cycle phases and induce mitochondrial membrane depolarization and reactive oxygen species (ROS) production in cancer cells . These effects are mediated through its interaction with cellular targets, leading to antiproliferative activity .
Comparaison Avec Des Composés Similaires
- 2-Methyl-5,6,7,8-tetrahydroquinoline
- 8-Amino-5,6,7,8-tetrahydroquinoline
- 5,6,7,8-Tetrahydroquinoline
Comparison: 8-Methylidene-5,6,7,8-tetrahydroquinoline is unique due to the presence of the methylidene group at the 8th position, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the methylidene group enhances its ability to undergo substitution reactions and contributes to its antiproliferative properties .
Propriétés
IUPAC Name |
8-methylidene-6,7-dihydro-5H-quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-8-4-2-5-9-6-3-7-11-10(8)9/h3,6-7H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHOFRHETFNXQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


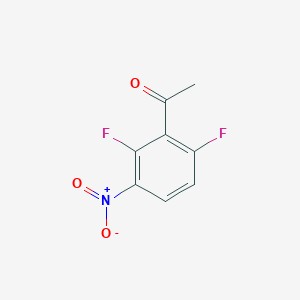

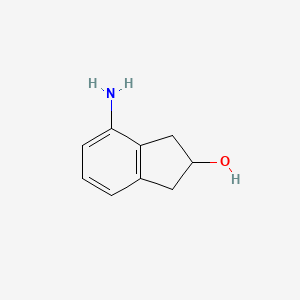
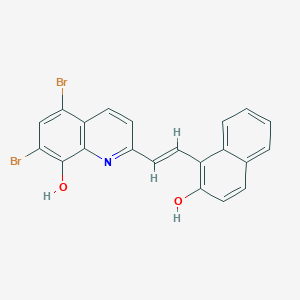
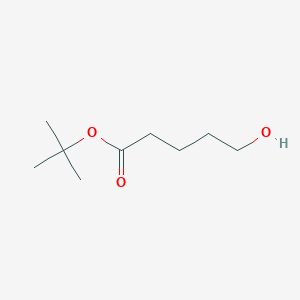
![1-[2-(2-methoxyethoxy)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B3389134.png)
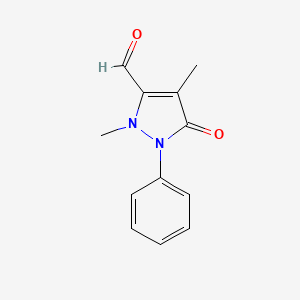
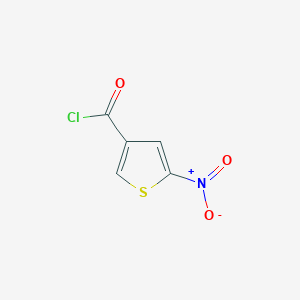
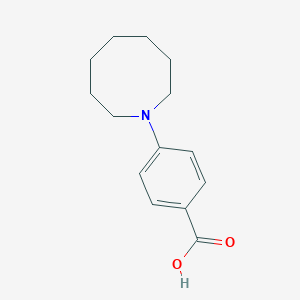
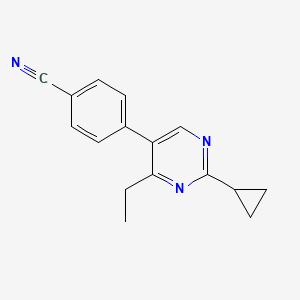
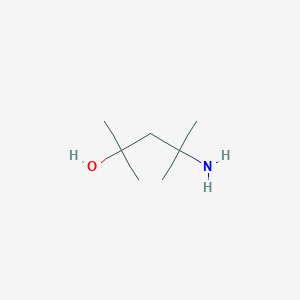
![[2-(morpholine-4-sulfonyl)phenyl]methanamine](/img/structure/B3389182.png)
